molecular formula C17H12N4O5S B2893105 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 391220-49-8

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Cat. No.: B2893105
CAS No.: 391220-49-8
M. Wt: 384.37
InChI Key: UUEZEYWWUOPZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and nitro substituents. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide and nitro groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent nitration and amidation reactions introduce the nitro and benzamide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro groups may also contribute to the compound’s reactivity and biological effects by undergoing redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is unique due to the presence of both nitro and benzamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5S/c1-10-2-4-11(5-3-10)15-9-27-17(18-15)19-16(22)12-6-13(20(23)24)8-14(7-12)21(25)26/h2-9H,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEZEYWWUOPZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.